Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate
Description
Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and an ethyl carboxylate ester at position 2. The amino group at position 2 is linked via a thioacetyl bridge to a 4,6-dimethylpyrimidine moiety. This structure combines aromatic, electron-rich thiophene and pyrimidine systems, which are often associated with pharmacological activity, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-4-27-20(26)18-16(15-8-6-5-7-9-15)11-28-19(18)24-17(25)12-29-21-22-13(2)10-14(3)23-21/h5-11H,4,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHCZWRKUPKKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate, with the molecular formula C21H21N3O3S2 and a molecular weight of 427.54 g/mol, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article synthesizes the available data on its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring substituted with a thioacetyl amino group and a thiophenecarboxylate moiety. The IUPAC name is ethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate. Its unique structural features suggest potential interactions with biological targets that may lead to therapeutic effects.
In Vitro Studies
Research indicates that this compound exhibits significant antitumor activity. A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 23.2 µM. The compound induced apoptosis, as evidenced by increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations compared to untreated controls .
Table 1: Antitumor Activity of this compound
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Induction of apoptosis |
| Control (5-FU) | MCF-7 | 50.0 | Chemotherapeutic agent |
In Vivo Studies
In vivo studies further corroborated the compound's efficacy. In a murine model bearing solid tumors, treatment with the compound resulted in a significant reduction in tumor mass compared to controls. Specifically, it inhibited tumor growth by approximately 26.6%, demonstrating its potential as a therapeutic agent against cancer .
The mechanism by which this compound exerts its effects appears to involve both apoptosis and necrosis pathways. Flow cytometric analysis indicated that while the compound effectively induced apoptosis in cancer cells, it also led to necrotic cell death in a smaller proportion of cells . This dual action may enhance its therapeutic potential by targeting multiple pathways involved in cancer cell survival.
Case Studies and Research Findings
Several studies have explored derivatives of this compound and their biological activities:
- Apoptosis Induction : A study highlighted that compounds similar to Ethyl 2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate demonstrated varying degrees of apoptosis induction across different cancer cell lines, suggesting that structural modifications could optimize their efficacy .
- Comparative Efficacy : When compared to established chemotherapeutics like 5-fluorouracil (5-FU), this compound showed promising results in reducing tumor size while also improving hematological parameters in treated mice, indicating a favorable safety profile alongside its antitumor activity .
Table 2: Comparative Efficacy in Tumor Reduction
| Treatment | Tumor Volume Reduction (%) | Hematological Improvement |
|---|---|---|
| Ethyl 2-{...} | 26.6% | Significant improvement |
| 5-FU | 33.3% | Moderate improvement |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound shares structural similarities with several thiophene-carboxylate derivatives and pyrimidine-containing molecules. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Observations :
Pyrimidine vs. Benzene Derivatives: The target compound’s 4,6-dimethylpyrimidinylthio group distinguishes it from analogs like ’s cyanoacetyl-substituted thiophene. ’s pyrazolo[3,4-d]pyrimidine core shares a pyrimidine motif but integrates a chromen-4-one system, likely contributing to its higher molecular weight (560.2 g/mol) and reported anticancer activity .
Thiophene Core Modifications: The target compound’s 4-phenyl substitution contrasts with ’s cyclopenta[b]thiophene fused ring.
Functional Group Impact :
- The thioacetyl linkage in the target compound may confer metabolic stability compared to ester or amide bonds in analogs like ’s thietan-3-yloxy group, which introduces a strained sulfur-containing ring .
Pharmacological and ADMET Properties
- ’s Compound : Exhibits kinase inhibitory activity (mass 560.2, MP 227–230°C), suggesting thermal stability suitable for oral formulations .
- ’s Nitrophenyl Derivative : Molecular weight 558.7; nitro groups often correlate with antibacterial activity but may increase toxicity .
- Target Compound : The 4,6-dimethylpyrimidinylthio group could enhance selectivity for bacterial dihydrofolate reductase (DHFR) compared to ’s chlorophenyl derivative, which lacks pyrimidine interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
